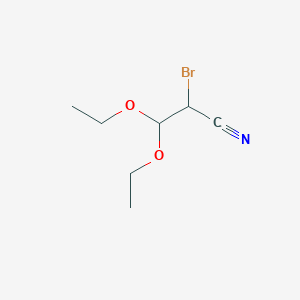

2-Bromo-3,3-diethoxypropanenitrile

描述

2-Bromo-3,3-diethoxypropanenitrile is an organobromine compound featuring a nitrile group, two ethoxy substituents at position 3, and a bromine atom at position 2. The ethoxy groups likely enhance solubility in polar aprotic solvents, while the bromine atom offers a reactive site for further functionalization.

属性

分子式 |

C7H12BrNO2 |

|---|---|

分子量 |

222.08 g/mol |

IUPAC 名称 |

2-bromo-3,3-diethoxypropanenitrile |

InChI |

InChI=1S/C7H12BrNO2/c1-3-10-7(11-4-2)6(8)5-9/h6-7H,3-4H2,1-2H3 |

InChI 键 |

JOWMEDMJLUEJKW-UHFFFAOYSA-N |

规范 SMILES |

CCOC(C(C#N)Br)OCC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,3-diethoxypropanenitrile typically involves the bromination of 3,3-diethoxypropanenitrile. The reaction is carried out by adding bromine to a solution of 3,3-diethoxypropanenitrile in an inert solvent such as dichloromethane, under controlled temperature conditions. The reaction mixture is then stirred until the bromination is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

化学反应分析

Types of Reactions

2-Bromo-3,3-diethoxypropanenitrile undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 3,3-diethoxypropylamine.

Hydrolysis: Formation of 3,3-diethoxypropanoic acid.

科学研究应用

2-Bromo-3,3-diethoxypropanenitrile is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.

Material Science: Used in the preparation of polymers and other advanced materials.

作用机制

The mechanism of action of 2-Bromo-3,3-diethoxypropanenitrile involves its reactivity towards nucleophiles and reducing agents. The bromine atom and nitrile group are key functional groups that participate in chemical reactions, leading to the formation of new bonds and compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used.

相似化合物的比较

3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile (CAS 175136-65-9)

- Structure : Aromatic phenyl ring with a bromine at position 2, methoxy group at position 5, and a β-oxo-propanenitrile side chain.

- Key Differences :

- The presence of a phenyl ring introduces aromaticity and conjugation, altering electronic properties compared to the aliphatic backbone of the target compound.

- The β-oxo group increases electrophilicity, making it more reactive in Michael additions or condensations.

- Applications : Likely used in synthesizing heterocycles or pharmaceuticals due to its ketone-nitrile functionality .

3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 175204-13-4)

- Structure : Benzonitrile core with bromine at position 3 and two trifluoroethoxy groups at positions 2 and 4.

- Key Differences :

- Trifluoroethoxy groups are strongly electron-withdrawing, significantly reducing electron density at the aromatic ring compared to ethoxy groups.

- The benzonitrile structure enhances thermal stability and resistance to hydrolysis.

- Applications: Potential use in agrochemicals or pharmaceuticals where electron-deficient aromatic systems are required .

2-Bromo-3:4-dimethoxybenzaldehyde Derivatives

- Structure : Benzaldehyde derivatives with bromine at position 2 and methoxy groups at positions 3 and 4.

- Key Differences: The aldehyde group provides a reactive site for oxidation or condensation, unlike the nitrile in the target compound.

- Physical Data :

3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile (CAS 1049606-74-7)

- Structure: Bromophenyl group with a hydroxyl, dimethylaminomethyl, and nitrile substituents.

- Key Differences: The hydroxyl and dimethylamino groups introduce hydrogen-bonding and basicity, enhancing solubility in aqueous media. The tertiary amine may facilitate coordination in metal-catalyzed reactions.

- Applications : Possible use in medicinal chemistry for drug candidates targeting CNS disorders .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Ethoxy groups in the target compound are less electron-withdrawing than trifluoroethoxy groups in CAS 175204-13-4, making the latter more reactive toward electrophilic aromatic substitution .

- Solubility: Aliphatic nitriles (e.g., the target compound) may exhibit better solubility in non-polar solvents compared to aromatic analogs like CAS 175136-65-9 .

- Synthetic Utility : Bromine in all compounds serves as a versatile leaving group, but the presence of additional functional groups (e.g., hydroxyl in CAS 1049606-74-7) dictates divergent reaction pathways .

生物活性

2-Bromo-3,3-diethoxypropanenitrile is a compound that has garnered attention in synthetic organic chemistry due to its unique structure and potential biological activity. This article delves into the synthesis, biological properties, and applications of this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the bromination of suitable precursors followed by the introduction of the diethoxy group. Various methods have been reported in the literature, such as the use of Lewis acid catalysis to facilitate the reaction conditions.

Key Synthetic Pathways

- Bromination : The initial step often involves brominating a precursor compound to introduce the bromine atom.

- Nitrile Formation : Following bromination, a nitrile group is introduced through nucleophilic substitution or other methods.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as a bioactive agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related nitriles can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against certain types of cancer cells while sparing normal cells, suggesting potential for targeted cancer therapies.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HeLa (Cervical) | 15 | High |

| MCF-7 (Breast) | 30 | Moderate |

| A549 (Lung) | 25 | Moderate |

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Cytotoxicity Assay : In a cytotoxicity assay involving multiple cancer cell lines, this compound showed promising results with an IC50 value indicating effective growth inhibition .

常见问题

Synthesis and Optimization

Basic: What are the standard laboratory synthesis methods for 2-Bromo-3,3-diethoxypropanenitrile? The compound is typically synthesized via bromination of 3,3-diethoxypropanenitrile using reagents like bromosuccinimide (NBS) or , followed by purification via vacuum distillation. Key steps include:

- Reacting diethoxypropanenitrile with bromine sources under inert conditions (e.g., ) to avoid side reactions.

- Monitoring reaction progress via thin-layer chromatography (TLC).

- Purification using column chromatography with ethyl acetate/hexane gradients .

Advanced: How can reaction conditions be optimized to minimize byproducts during bromination? Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., ) enhance bromine electrophilicity.

- Catalysts : Lewis acids (e.g., ) improve regioselectivity.

- Temperature control : Maintaining 0–5°C reduces radical side reactions.

- Stoichiometry : Limiting bromine to 1.1 equivalents prevents over-bromination .

Characterization and Data Analysis

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- NMR : Identifies ethoxy groups ( 1.2–1.4 ppm, triplets) and nitrile proximity effects.

- IR spectroscopy : Confirms nitrile (2250 cm) and ether (1100 cm) functionalities.

- Mass spectrometry (EI-MS) : Molecular ion peak at 239 (M) and fragment ions (e.g., ) .

Advanced: How to resolve contradictions in spectral data for structural confirmation?

- Use 2D NMR (HSQC, HMBC) to map correlations and confirm connectivity.

- Compare experimental data with DFT-calculated spectra (e.g., Gaussian 03) for electronic structure validation .

Safety and Stability

Basic: What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to moisture (risk of HBr release).

- Store under inert gas (argon) at –20°C to prevent degradation .

Advanced: How to study its thermal decomposition or atmospheric degradation?

- Thermogravimetric analysis (TGA) : Assess stability up to 200°C.

- GC-MS : Identify degradation products (e.g., brominated alkanes, ethoxy radicals) under UV/O conditions .

Reactivity and Mechanistic Studies

Basic: How does the nitrile group influence its reactivity in nucleophilic substitutions? The nitrile acts as an electron-withdrawing group, activating the adjacent carbon for reactions. Example:

Advanced: What kinetic methods quantify reaction rates in cross-coupling reactions?

- Stopped-flow spectroscopy : Measures rapid intermediates (e.g., Pd complexes in Suzuki couplings).

- DFT simulations : Model transition states to predict activation energies .

Applications in Organic Synthesis

Basic: What role does this compound play as a synthetic intermediate? It serves as a precursor for:

- Pharmaceuticals : Nitrile-to-amide conversions for protease inhibitors.

- Agrochemicals : Ether linkages enhance soil stability in herbicides .

Advanced: How to track its mechanistic role in multi-step syntheses?

- Isotopic labeling : Introduce or at the ethoxy group to trace metabolic pathways.

- In situ IR : Monitor real-time nitrile consumption in catalytic reactions .

Purification and Crystallography

Basic: What purification methods are effective for isolating this compound?

- Fractional distillation : Boiling point ~120–125°C at reduced pressure (15 mmHg).

- Recrystallization : Use hexane/diethyl ether (1:3) for high-purity crystals .

Advanced: How do solvent polarity and temperature affect crystallization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。